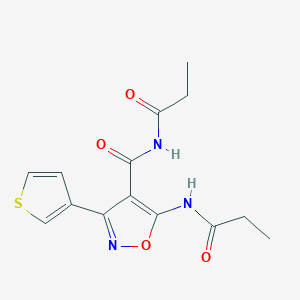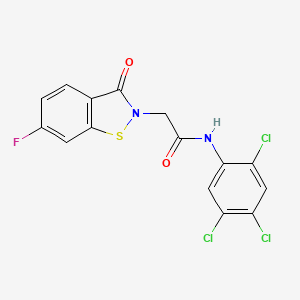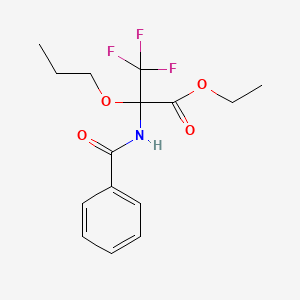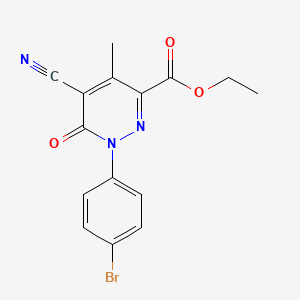![molecular formula C23H30N4OS B11490682 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one](/img/structure/B11490682.png)
1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one is a complex organic compound that combines the structural features of adamantane, piperazine, and benzodiazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one typically involves multi-step procedures. One common approach includes the following steps:
Formation of Adamantan-1-YL-piperazine: This step involves the reaction of adamantane with piperazine under controlled conditions to form the adamantan-1-YL-piperazine intermediate.
Synthesis of Benzodiazole Derivative: The benzodiazole moiety is synthesized separately through a series of reactions involving the appropriate starting materials.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodiazole or piperazine moieties are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- **1-Adamantan-1-yl)piperazine dihydrochloride
- **1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
- **3-(Adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Comparison: 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one is unique due to its combination of adamantane, piperazine, and benzodiazole moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Similar compounds may share some structural features but differ in their specific functional groups and overall biological activity.
Properties
Molecular Formula |
C23H30N4OS |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-(1H-benzimidazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C23H30N4OS/c28-21(15-29-22-24-19-3-1-2-4-20(19)25-22)26-5-7-27(8-6-26)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18H,5-15H2,(H,24,25) |
InChI Key |
BRIDMNYKWPBDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3N2)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(difluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11490601.png)
![5-(3,4-diethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11490605.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11490606.png)


![14-[(2-chlorophenyl)methyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11490618.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B11490625.png)


![Ethyl 4-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)benzoate](/img/structure/B11490640.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11490650.png)
![N-ethyl-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide](/img/structure/B11490651.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethoxy)phenyl]amino}propan-2-yl)pentanamide](/img/structure/B11490664.png)
methanone](/img/structure/B11490671.png)
